



An In-depth Technical Guide to the **Spectroscopic Data of Niddamycin**

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Compound of Interest		
Compound Name:	Niddamycin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic information for the macrolide antibiotic **Niddamycin**. While specific, experimentally determined quantitative NMR and mass spectrometry data for **Niddamycin** are not readily available in the public domain, this document outlines the general methodologies and expected data formats for the spectroscopic analysis of this compound. Furthermore, it details the biosynthetic pathway of Niddamycin, offering insights into its molecular assembly.

Spectroscopic Data of Niddamycin

A thorough search of scientific literature and chemical databases did not yield specific, publicly available datasets for the ¹H NMR, ¹³C NMR, and mass spectrometry of **Niddamycin**. Therefore, the following tables are presented as a template to be populated with experimental data as it becomes available.

Table 1: ¹H NMR Spectroscopic Data for **Niddamycin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-

Table 2: 13C NMR Spectroscopic Data for Niddamycin



Chemical Shift (δ) ppm	Assignment
Data not available	-

Table 3: Mass Spectrometry Data for Niddamycin

m/z	Relative Intensity (%)	lon
Data not available	-	-

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for macrolide antibiotics like **Niddamycin**, based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis is crucial for the structural elucidation of complex natural products such as **Niddamycin**.[1][2][3]

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified Niddamycin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
 - For quantitative NMR (qNMR), a precisely weighed internal standard with a known purity is added.[4]
- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).



- Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.
 - Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45,
 DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
 Quantum Coherence): To correlate protons directly to their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and conformation of the molecule.[3][5]

2.2. Mass Spectrometry (MS)



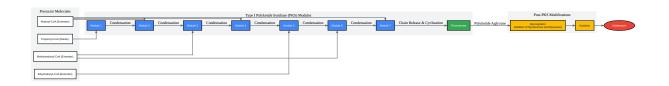
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.[6][7]

- Sample Preparation:
 - Prepare a dilute solution of the purified **Niddamycin** in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - The concentration should be in the range of 1-10 μg/mL.
- High-Resolution Mass Spectrometry (HRMS):
 - Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
 - Acquire the spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]+, [M+Na]+, [M-H]-, etc.).
 - The accurate mass measurement allows for the determination of the elemental formula.
- Tandem Mass Spectrometry (MS/MS):
 - Select the molecular ion of **Niddamycin** as the precursor ion.
 - Induce fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
 - Analyze the resulting fragment ions to obtain structural information about the different moieties of the molecule, such as the macrolide ring and the sugar substituents. The fragmentation patterns of polyketides often involve sequential dehydrations.[8]

Niddamycin Biosynthesis Pathway

Niddamycin is a polyketide synthesized by a Type I polyketide synthase (PKS) system in Streptomyces caelestis.[9][10][11][12] The biosynthesis involves a series of condensation reactions of small carboxylic acid units, followed by tailoring reactions to yield the final complex structure.





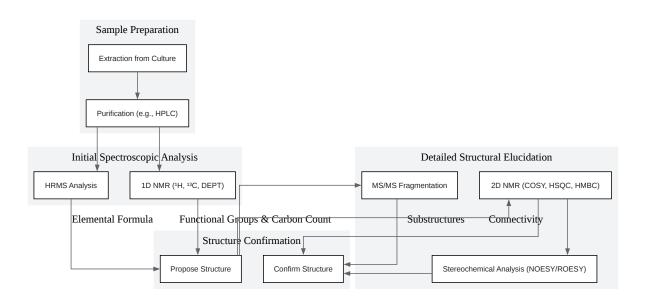
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Caption: Biosynthetic pathway of Niddamycin.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a complex natural product like **Niddamycin** follows a logical workflow that integrates various spectroscopic techniques.





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Caption: General workflow for spectroscopic structure elucidation.

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